N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6(15)12-10-14-13-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTTYPFBGAKSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate hydrazides with acetic anhydride. The reaction conditions often include heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid. The general synthetic route can be summarized as follows:
Formation of Hydrazide: The starting material, 4-fluorobenzoic acid, is converted to its corresponding hydrazide by reaction with hydrazine hydrate.
Cyclization: The hydrazide is then cyclized with acetic anhydride to form the oxadiazole ring.
Acetylation: The final step involves the acetylation of the oxadiazole derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, although these are less common.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted derivatives of the original compound can be obtained.
Hydrolysis Products: The major products of hydrolysis are 4-fluorobenzoic acid and acetamide.
Scientific Research Applications
Biological Activities
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has shown promising biological activities:
- Anticancer Properties: Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity by inhibiting various enzymes involved in cancer progression. For instance, compounds derived from this scaffold have been tested against several cancer cell lines with notable efficacy .
- Antimicrobial Effects: The compound has also been studied for its antibacterial properties. It targets bacterial biosynthesis pathways and has been shown to inhibit the growth of various pathogens .
Pharmaceutical Applications
This compound is being explored as a pharmaceutical intermediate in drug development due to its ability to modify biological pathways:
- Potential Drug Development: The compound is being investigated for its role as a lead compound in developing new anticancer and antimicrobial drugs. Its ability to interact with specific molecular targets enhances its potential as a therapeutic agent .
Chemical Synthesis
In synthetic chemistry, this compound is utilized as a precursor for synthesizing other complex molecules. Its unique structural features allow chemists to create derivatives with tailored properties for specific applications in materials science and medicinal chemistry .
The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:
| Compound Name | Activity Type | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| This compound | Anticancer | 10 - 20 | SNB-75 (CNS cancer) |
| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | Anticancer | 0.05 | UO-31 (renal cancer) |
| N-(4-methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Antibacterial | 15 - 25 | MRSA |
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the oxadiazole ring contributes to its stability and reactivity. The compound can inhibit or activate various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to chlorophenyl analogs due to fluorine’s electronegativity and smaller atomic radius .
Physical and Chemical Properties
Key Trends :
Key Observations :
- The 4-fluorophenyl group may enhance target selectivity due to fluorine’s ability to modulate electronic effects.
- Sulfanyl linkages (e.g., in ) improve antimicrobial potency, likely by disrupting microbial membrane integrity.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-fluorobenzohydrazide. The process can be summarized as follows:
- Formation of Intermediate : React 4-fluorobenzohydrazide with acetic anhydride to form the oxadiazole ring.
- Cyclization : Use phosphorus oxychloride to facilitate cyclization.
- Purification : Isolate and purify the final product using recrystallization techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated several oxadiazole derivatives on A549 human lung cancer cells, revealing that some compounds exhibited IC50 values as low as 0.14 μM. These compounds induced apoptosis and showed selectivity towards cancer cells compared to normal cells .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 4h | <0.14 | Induces apoptosis |
| 4f | 1.59 | Mitochondrial depolarization |
| 4i | 7.48 | Caspase-3 activation |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects.
- Study Findings : Compounds derived from oxadiazoles have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, preventing further division.
- Apoptosis Induction : Activation of caspases leads to programmed cell death in targeted cells.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide?
The compound is typically synthesized via cyclization of hydrazide derivatives with appropriate carbonyl-containing reagents. For example, hydrazides (e.g., furan-2-carbohydrazine) react with activated carboxylic acids or esters under reflux conditions in ethanol or acetic acid. Cyclization is catalyzed by phosphorus oxychloride or polyphosphoric acid, yielding the 1,3,4-oxadiazole core. Subsequent N-acetylation with acetic anhydride or acetyl chloride introduces the acetamide group . Optimization of reaction conditions (e.g., solvent polarity, temperature) can improve yields, as demonstrated in studies achieving >70% efficiency for analogous oxadiazole derivatives .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Assigns protons and carbons in the fluorophenyl, oxadiazole, and acetamide moieties. For instance, the acetamide methyl group typically resonates at δ ~2.1 ppm in ¹H NMR .
- FTIR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and oxadiazole ring vibrations at ~1250–1300 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, such as cleavage of the oxadiazole ring .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is used to calculate:
- HOMO-LUMO gaps : Predicts reactivity and charge transfer behavior. For similar acetamide-oxadiazole hybrids, HOMO-LUMO gaps of ~4.5–5.0 eV indicate moderate stability .
- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (e.g., oxadiazole nitrogen atoms) for nucleophilic attack .
- Docking studies : Simulate binding interactions with biological targets (e.g., enzymes like lipoxygenase or acetylcholinesterase) .
Q. What experimental strategies are used to evaluate the bioactivity of this compound?
- Enzyme Inhibition Assays :
- Lipoxygenase (LOX) : Measures IC₅₀ values via UV-Vis spectroscopy, monitoring conjugated diene formation at 234 nm .
- Acetylcholinesterase (AChE) : Uses Ellman’s method with DTNB reagent to quantify thiocholine production at 412 nm .
Q. How do structural modifications of the fluorophenyl or acetamide groups influence bioactivity?
- Electron-Withdrawing Substituents : Introducing chloro or nitro groups on the phenyl ring enhances lipoxygenase inhibition (e.g., IC₅₀ = 12.4 µM for a 4-chloro derivative vs. 28.7 µM for the parent compound) .
- Thioether Linkages : Replacing oxygen with sulfur in the oxadiazole ring improves antibacterial potency due to increased lipophilicity .
- N-Substitution : Bulky substituents on the acetamide nitrogen reduce cytotoxicity, likely due to steric hindrance in target binding .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for oxadiazole-acetamide derivatives: How should researchers address them?
Yields vary based on:
- Cyclization Agents : Phosphorus oxychloride (POCl₃) gives higher yields (~75%) compared to polyphosphoric acid (~60%) due to better ring-closure efficiency .
- Purification Methods : Column chromatography vs. recrystallization can lead to differences in isolated yields (e.g., 79% vs. 65% for similar compounds) .
- Mitigation: Standardize reaction protocols (solvent, temperature) and employ HPLC or TLC for purity validation .
Methodological Best Practices
Q. What controls are essential in bioactivity assays to ensure reproducibility?
- Positive Controls : Use known inhibitors (e.g., indomethacin for LOX, galantamine for AChE) to validate assay conditions .
- Solvent Controls : Confirm that DMSO or ethanol (common solvents) do not exceed 1% v/v to avoid cytotoxicity artifacts .
- Triplicate Measurements : Reduce variability in enzyme inhibition or cell viability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
